molecular formula C20H11ClO5 B2954752 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate CAS No. 622789-47-3

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

Cat. No. B2954752
CAS RN: 622789-47-3
M. Wt: 366.75
InChI Key: WWOOPDCUXBWGCZ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate, also known as Furanone C-30, is a synthetic compound with potential biological activities. It belongs to the family of furanones, which are organic compounds containing a furan ring fused to a lactone ring. Furanone C-30 has been the subject of scientific research due to its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. In cancer cells, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 may induce apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway. Additionally, it may suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of genes involved in bacterial virulence and biofilm formation. In cancer cells, it has been found to induce cell cycle arrest and inhibit the expression of genes involved in cell proliferation and survival. Furthermore, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages.

Advantages and Limitations for Lab Experiments

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, it has some limitations, such as low solubility in water and limited availability.

Future Directions

There are several future directions for the study of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30. One potential direction is to investigate its potential as a drug candidate for the treatment of bacterial infections and cancer. Another direction is to study its mechanism of action in more detail, particularly in cancer cells. Additionally, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 could be modified to improve its solubility and bioavailability. Finally, it could be tested in animal models to evaluate its efficacy and safety.

Synthesis Methods

The synthesis method of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 involves the reaction of 2-chlorobenzoic acid with (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 as a yellow solid with a melting point of 178-180°C.

Scientific Research Applications

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 has been studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate C-30 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Furthermore, it has been found to suppress the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO5/c21-16-6-2-1-5-14(16)20(23)25-13-7-8-15-17(11-13)26-18(19(15)22)10-12-4-3-9-24-12/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOPDCUXBWGCZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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